1-Heptyl-1H-imidazole
Overview
Description
1-Heptyl-1H-imidazole is an organic compound with the molecular formula C10H18N2 . It belongs to the class of imidazoles, which are aromatic heterocyclic compounds. It is a colorless to light yellow liquid with a special herb aroma . This compound is mainly used as a chemical reagent and is widely used in organic synthesis, medicine, pesticide, and other fields .
Molecular Structure Analysis
The molecular structure of 1-Heptyl-1H-imidazole consists of a five-membered ring containing three carbon atoms and two nitrogen atoms . The exact structural details specific to 1-Heptyl-1H-imidazole were not found in the retrieved papers.Chemical Reactions Analysis
While specific chemical reactions involving 1-Heptyl-1H-imidazole were not found in the retrieved papers, imidazole compounds are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
1-Heptyl-1H-imidazole has an average mass of 166.263 Da . It is a colorless to light yellow liquid with a special herb aroma . More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
1. Imidazole-Based Medicinal Chemistry
Imidazole rings, including 1-Heptyl-1H-imidazole, are crucial in medicinal chemistry due to their structural features and electron-rich characteristics. These rings bind effectively with enzymes and receptors, showcasing broad bioactivities. Imidazole derivatives are extensively used in clinical drugs for treating various diseases due to their high therapeutic potency. They have applications across anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral agents, and in diagnostics and pathology (Zhang et al., 2014).
2. Synthesis and Pharmacological Evaluation
1-Heptyl-1H-imidazole derivatives have been synthesized and evaluated for their biological activity. Studies have shown a clear structure-activity relationship, with certain modifications resulting in hormonal activity and increased antiproliferative effects against human breast cancer cell lines. They also exhibit inhibitory effects on cyclooxygenase enzymes, suggesting their role in the arachidonic acid cascade (Wiglenda et al., 2005).
3. Synthesis of Imidazole Derivatives
Research has been conducted on the regioselective synthesis of 1,5-diaryl-1H-imidazoles by palladium-catalyzed direct arylation. This synthesis method supports a mechanism involving an electrophilic attack on the imidazole ring and has resulted in compounds showing significant cytotoxic activity against human tumor cell lines (Bellina et al., 2005).
4. Antimicrobial Applications
Imidazole drugs, including those with the 1-Heptyl-1H-imidazole structure, have broad applications in antimicrobial therapy. Their structural and pharmacokinetic characteristics enhance their effectiveness in treating microbial infections (Narwal et al., 2012).
5. Applications in Material Science
1-Heptyl-1H-imidazole and its derivatives have been utilized in the formation of one-dimensional anhydrous proton-conducting channels in metallo-supramolecular polymers, indicating their potential in material science applications like high-temperature proton conductors (Chakraborty et al., 2017).
Safety And Hazards
Future Directions
Imidazole compounds, including 1-Heptyl-1H-imidazole, have gained attention in scientific research due to their unique properties and potential applications in various fields. Future research may focus on the development of novel methods for the regiocontrolled synthesis of substituted imidazoles , and the design of future generation novel and potent imidazole-containing drugs .
properties
IUPAC Name |
1-heptylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-2-3-4-5-6-8-12-9-7-11-10-12/h7,9-10H,2-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQMTFKCFYHSBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201892 | |
Record name | 1H-Imidazole, 1-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Heptyl-1H-imidazole | |
CAS RN |
53657-09-3 | |
Record name | 1H-Imidazole, 1-heptyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-heptyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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